N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
Description
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a small-molecule acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 5 and a pyrrolidine moiety at position 3.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H18N4O2/c1-3-11-13-10(14-17-11)7-15(8(2)16)9-4-5-12-6-9/h9,12H,3-7H2,1-2H3 |
InChI Key |
WCPLHSSJPUVSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN(C2CCNC2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Acyl Hydrazides
This approach involves the formation of the oxadiazole ring through cyclization of acyl hydrazides derived from suitable carboxylic acids and hydrazine derivatives.
- React 5-ethyl-2-carboxylic acid derivatives with hydrazine hydrate under reflux in ethanol to produce the corresponding hydrazide.
- Subject the hydrazide to dehydrating conditions using phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) at elevated temperatures (~80-100°C).
- Alternatively, use carbodiimide coupling agents like EDC·HCl in the presence of catalytic dehydrating agents to facilitate cyclization.
- The resulting oxadiazole intermediate bearing a methyl group at the 3-position is then reacted with pyrrolidine via nucleophilic substitution or coupling reactions, such as using acyl chlorides or activated esters.
- The final step involves acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide linkage.
[Carboxylic acid derivative] + Hydrazine hydrate
→ Hydrazide intermediate
→ Cyclization with POCl₃
→ 5-Ethyl-1,2,4-oxadiazole-3-methyl derivative
→ Coupling with pyrrolidine (via acyl chloride or similar)
→ Acetylation to form the acetamide
Summary of Key Reaction Conditions and Reagents
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | Introduce hydrazide group |
| Cyclization | POCl₃ or PCl₅ | 80-100°C | Form oxadiazole ring |
| Coupling with pyrrolidine | Pyrrolidine, acyl chlorides | Room temperature to mild heating | Attach pyrrolidine moiety |
| Acetylation | Acetic anhydride | Room temperature | Form acetamide linkage |
Chemical Reactions Analysis
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxadiazole ring or the acetamide group is substituted with other functional groups using appropriate reagents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also modulate signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Oxadiazole Derivatives
Structurally similar compounds differ primarily in substituents on the oxadiazole ring, the pyrrolidine moiety, or the acetamide group. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Pyrrolidine Modifications : Substitutions on the pyrrolidine nitrogen (e.g., benzamide in ) introduce steric and electronic variations that may alter receptor binding or metabolic stability.
Comparative Analysis of Physicochemical Properties
Data from analogous compounds reveal trends in molecular weight, polarity, and hydrogen-bonding capacity:
| Compound | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (Predicted) |
|---|---|---|---|---|
| N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide | 1.2 | 1 | 5 | Moderate |
| N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide | 0.8 | 1 | 5 | High |
| N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide | 1.6 | 1 | 5 | Low |
| 2-chloro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide | 3.1 | 1 | 5 | Very Low |
*Estimated using fragment-based methods.
Implications :
- The ethyl group increases LogP compared to methyl, suggesting improved membrane permeability but reduced aqueous solubility .
- Bulky substituents (e.g., phenyl) drastically reduce solubility, limiting bioavailability without formulation aids .
Crystallographic and Conformational Data
Evidence from structurally related acetamide-oxadiazole hybrids reveals:
- Dihedral Angles : In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogs, intramolecular N–H⋯O hydrogen bonds stabilize conformations with dihedral angles of 78–85° between aromatic rings .
- Hydrogen Bonding : Consistent intermolecular O–H⋯O interactions in oxadiazole derivatives enhance crystalline packing, as observed in Cambridge Structural Database entries .
Biological Activity
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₆O |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | This compound |
The unique presence of the ethyl group in the oxadiazole ring enhances its chemical reactivity and biological activity compared to similar compounds .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety can engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine component may also influence the compound's pharmacokinetic properties, such as absorption and distribution .
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activities. In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential application as antibacterial agents .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, compounds containing oxadiazole rings have been noted for their ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the nanomolar range for certain cancer types, indicating potent activity .
- Antimicrobial Screening : In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound | Biological Activity |
|---|---|
| N-(5-Methyl-1,2,4-Oxadiazol-3-Yl)Methyl-N-Pyrrolidine | Moderate antibacterial activity |
| N-(5-Benzoyl-Oxadiazol)Methyl-N-Pyrrolidine | Significant anticancer properties |
| N-(5-Ethyl-Oxadiazol)Methyl-N-Pyrrolidine | Enhanced reactivity and potential anticancer effects |
This comparative analysis underscores the potential advantages of incorporating an ethyl group into the oxadiazole structure for enhanced biological activity.
Q & A
Q. What synthetic methodologies are validated for the preparation of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: A universal approach involves sequential functionalization of the oxadiazole and pyrrolidine moieties. Key steps include:
- Oxadiazole Core Synthesis: Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) .
- Pyrrolidine-Acetamide Coupling: Alkylation of pyrrolidin-3-amine with chloroacetamide intermediates, followed by purification via column chromatography .
- Optimization Strategies:
-
Temperature control (60–80°C) to minimize side reactions.
-
Use of coupling agents (e.g., DCC/DMAP) for amide bond formation.
-
Solvent selection (e.g., DMF for polar intermediates, CH₃CN for nucleophilic substitutions).
Table 1: Representative Reaction Parameters
Step Reagents/Conditions Yield (%) Reference Oxadiazole Formation NH₂OH·HCl, EtOH, reflux 65–75 Acetamide Alkylation K₂CO₃, CH₃CN, RT, 4 h 80–90 Final Purification Silica gel chromatography (EtOAc/Hexane) >95
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Methodological Answer: Multi-modal characterization is essential:
- ¹H/¹³C NMR: Assign protons and carbons in the oxadiazole (δ 8.2–8.5 ppm for aromatic H) and pyrrolidine (δ 2.5–3.5 ppm for CH₂) moieties .
- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.2) and purity (>95%) .
- Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values .
Q. How can computational tools predict the biological activity of this compound?
Methodological Answer: Step 1: PASS Prediction
- Input the SMILES string into PASS Online to predict pharmacological targets (e.g., kinase inhibition, GPCR modulation) .
- Prioritize targets with Pa (probability of activity) > 0.7. Step 2: Molecular Docking
- Use AutoDock Vina to model binding poses with proteins (e.g., PDB: 3ERT for estrogen receptors).
- Validate docking scores (ΔG < −7 kcal/mol) via MD simulations in GROMACS .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activities?
Methodological Answer: Discrepancies often arise from:
- Solubility Issues: Perform kinetic solubility assays in PBS (pH 7.4) to adjust formulations.
- Off-Target Effects: Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
- Conformational Flexibility: Apply metadynamics to explore ligand-receptor conformational landscapes .
Table 2: Troubleshooting Data Contradictions
| Issue | Experimental Approach | Outcome Metrics |
|---|---|---|
| Low in vitro activity | SPR binding assays (e.g., Biacore) | KD (nM), kon/koff rates |
| High cytotoxicity | MTT assay on HEK293 cells | IC₅₀ (µM), selectivity index |
Q. What strategies enhance target selectivity while minimizing metabolic toxicity?
Methodological Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF₃) to the oxadiazole ring to reduce CYP450 metabolism .
- Replace pyrrolidine with azetidine to improve metabolic stability (clogP < 3).
- In Silico ADMET Profiling:
- Use SwissADME to predict BBB permeability and hERG inhibition.
- Optimize logD (1–3) for CNS penetration .
Q. How can isotopic labeling elucidate metabolic pathways?
Methodological Answer:
- Synthesis of ¹⁴C-Labeled Analog:
Q. What advanced docking techniques improve binding affinity predictions?
Methodological Answer:
- Ensemble Docking: Use multiple receptor conformations (e.g., from NMR ensembles) to account for flexibility .
- Free Energy Perturbation (FEP): Calculate relative binding energies (ΔΔG) for analogs with Schrödinger FEP+ .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Refine electronic interactions at the binding site (e.g., charge transfer in oxadiazole) .
Table 3: Docking Validation Metrics
| Technique | Software | Key Output |
|---|---|---|
| Ensemble Docking | AutoDock-GPU | RMSD < 2 Å, ΔG < −8 kcal/mol |
| FEP | Schrödinger | ΔΔG error < 1 kcal/mol |
| QM/MM | GAMESS/CHARMM | Electron density maps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
